7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Description
7-(2-chlorobenzyl)-3-methyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H20ClN5O2 and its molecular weight is 373.84. The purity is usually 95%.
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Mechanism of Action
Target of Action
It contains a benzimidazole moiety and a piperidine moiety , both of which are known to interact with various biological targets. Benzimidazoles have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
Benzimidazoles and piperidine derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with benzimidazoles and piperidine derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Benzimidazoles and piperidine derivatives have been associated with a wide range of biological effects, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-22-15-14(16(25)21-18(22)26)24(11-12-7-3-4-8-13(12)19)17(20-15)23-9-5-2-6-10-23/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGJQUDRHRSBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.